3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline
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Overview
Description
3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline is a complex organic compound that belongs to the class of hydrazides and indoline derivatives. This compound is characterized by the presence of an isonicotinylhydrazide group attached to the indoline core, which is further substituted with an iodine atom at the 5-position and an oxo group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
It contains a component of isoniazid, a well-known antibiotic used to treat mycobacterial infections . Isoniazid primarily targets the mycobacterial ferric KatG catalase-peroxidase .
Mode of Action
Isoniazid, a component of the compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid is known to interfere with the formation of the mycobacterial cell wall . It must be activated by KatG, a bacterial catalase-peroxidase enzyme in Mycobacterium tuberculosis. KatG catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with NADH to form the nicotinoyl-NAD adduct .
Pharmacokinetics
It has an elimination half-life of 0.5–1.6h for fast acetylators and 2-5h for slow acetylators . It is primarily excreted in urine .
Result of Action
Isoniazid is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
For example, the pH, temperature, and presence of other substances can affect the stability and efficacy of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline typically involves the condensation of isonicotinic acid hydrazide with 5-iodo-2-oxoindoline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxyl-substituted derivatives.
Scientific Research Applications
3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known antibiotic used to treat tuberculosis.
5-Iodo-2-oxoindoline: A precursor in the synthesis of various indoline derivatives.
Hydrazides: A class of compounds with diverse biological activities.
Uniqueness
3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the isonicotinylhydrazide group, along with the iodine and oxo substituents, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCWFZIYMSFARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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